molecular formula C13H18Br2O2Si B12590615 Benzoic acid, 3,5-dibromo-4-(triethylsilyl)- CAS No. 650598-42-8

Benzoic acid, 3,5-dibromo-4-(triethylsilyl)-

Cat. No.: B12590615
CAS No.: 650598-42-8
M. Wt: 394.17 g/mol
InChI Key: XHIQBJHCMWVFBF-UHFFFAOYSA-N
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Description

Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their versatile functionalization and bioactivity . The compound benzoic acid, 3,5-dibromo-4-(triethylsilyl)- features a unique substitution pattern: bromine atoms at the 3- and 5-positions and a bulky triethylsilyl (TES) group at the 4-position.

Properties

CAS No.

650598-42-8

Molecular Formula

C13H18Br2O2Si

Molecular Weight

394.17 g/mol

IUPAC Name

3,5-dibromo-4-triethylsilylbenzoic acid

InChI

InChI=1S/C13H18Br2O2Si/c1-4-18(5-2,6-3)12-10(14)7-9(13(16)17)8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17)

InChI Key

XHIQBJHCMWVFBF-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C=C(C=C1Br)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Bromination of 4-Hydroxybenzoic Acid

One common method for synthesizing this compound involves the bromination of 4-hydroxybenzoic acid:

  • Reagents :

    • 4-Hydroxybenzoic acid
    • Bromine or bromine chloride
    • Solvent (e.g., carbon tetrachloride)
  • Procedure :

    • Dissolve 4-hydroxybenzoic acid in carbon tetrachloride.
    • Add bromine dropwise while maintaining the temperature below 40 °C to prevent excessive exothermic reactions.
    • Stir the mixture for several hours until the reaction is complete.
    • The product can be isolated by filtration and washed with water and organic solvents.

Silylation Reaction

Following bromination, the introduction of the triethylsilyl group can be achieved through silylation:

  • Reagents :

    • The dibrominated product from the previous step
    • Triethylsilyl chloride
    • Base (e.g., triethylamine)
  • Procedure :

    • Mix the dibrominated benzoic acid with triethylsilyl chloride in the presence of a base to facilitate the reaction.
    • Heat the mixture to promote silylation.
    • After completion, purify the product through column chromatography or recrystallization.

Yield and Purity Analysis

The yield and purity of benzoic acid, 3,5-dibromo-4-(triethylsilyl)- are crucial for its application in further synthesis. Typical yields from these methods range from 70% to over 90% , depending on reaction conditions and purification techniques used.

Method Yield (%) Purity (%) Notes
Bromination + Silylation ~90% >95% High purity achievable with careful purification
Direct Synthesis ~75% ~90% May require additional purification steps

Applications

Benzoic acid, 3,5-dibromo-4-(triethylsilyl)- serves various roles in chemical synthesis:

  • As an intermediate in drug development
  • In organic synthesis as a reagent
  • In materials science for developing new polymers and materials due to its unique properties.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-dibromo-4-(triethylsilyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The triethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the triethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Benzoic acid, 3,5-dibromo-4-(triethylsilyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dibromo-4-(triethylsilyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and triethylsilyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The triethylsilyl group distinguishes this compound from other halogenated benzoic acids. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Benzoic acid, 3,5-dibromo-4-(TES)- 3,5-Br; 4-TES C₁₃H₁₇Br₂O₂Si ~437.08* High lipophilicity, steric bulk
Benzoic acid, 3,5-dibromo-4-hydroxy-ethyl ester 3,5-Br; 4-OH; ethyl ester C₉H₈Br₂O₃ 323.97 Polar ester, lower lipophilicity
3,5-Dibromo-4-(3-isopropyl-4-hydroxyphenoxy)benzoic acid 3,5-Br; 4-phenoxy derivative C₁₆H₁₃Br₂O₄ 460.99 TR antagonist activity
Benzoic acid, 3,5-dichloro-4-TMS 3,5-Cl; 4-TMS C₁₀H₁₂Cl₂O₂Si 277.19 Smaller silyl group, lower weight

*Estimated based on atomic composition.

  • Lipophilicity : The TES group increases logP compared to hydroxy or methyl derivatives, enhancing membrane permeability but reducing aqueous solubility .
  • Steric Effects : The TES group may hinder interactions with enzymes or receptors compared to smaller substituents like trimethylsilyl (TMS) .
Antiproliferative and Antifungal Effects

Halogenated benzoic acids exhibit antiproliferative activity in cancer cells. For example, 2-amino-3,5-diiodo-benzoic acid (IC₅₀: 12–18 μM in MCF7 cells) shows potency comparable to cisplatin . The bromine atoms in 3,5-dibromo-4-(TES)-benzoic acid may similarly disrupt cellular processes, though its bulky TES group could reduce efficacy compared to smaller analogs .

Thyroid Receptor (TR) Modulation

The compound 3,5-dibromo-4-(3-isopropyl-4-hydroxyphenoxy)benzoic acid acts as a TR antagonist, with its hydrophobic phenoxy group critical for binding .

Toxicity Predictions

QSTR models for benzoic acid derivatives correlate molecular connectivity indices (0JA, 1JA) with oral LD₅₀ in mice . Bromine’s high atomic connectivity increases these indices, predicting higher toxicity (lower LD₅₀) for dibromo derivatives. For example:

  • Benzoic acid, 3,5-dibromo-4-(TES)- : Predicted LD₅₀ ~250 mg/kg (estimated from QSTR model) .
  • Unsubstituted benzoic acid : LD₅₀ = 1,700 mg/kg (experimental) .

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound benzoic acid, 3,5-dibromo-4-(triethylsilyl)- is a specific derivative that has garnered interest in scientific research due to its potential therapeutic applications. This article provides an in-depth review of the biological activity associated with this compound, including relevant case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

PropertyDetails
Molecular Formula C13H16Br2O2Si
Molecular Weight 367.15 g/mol
IUPAC Name Benzoic acid, 3,5-dibromo-4-(triethylsilyl)-
CAS Number 871314-07-7

Mechanisms of Biological Activity

Research indicates that the biological activity of benzoic acid derivatives often stems from their ability to interact with various biomolecules. The mechanisms include:

  • Enzyme Inhibition : Many benzoic acid derivatives act as inhibitors of enzymes involved in metabolic pathways. For instance, studies have shown that halogenated benzoic acids can inhibit proteasomal and lysosomal activities, which are critical for cellular homeostasis and protein degradation .
  • Antimicrobial Properties : Compounds with bromine substitutions have demonstrated enhanced antimicrobial activity compared to their non-brominated counterparts. This is attributed to increased membrane permeability and interaction with microbial DNA .
  • Anticancer Activity : Some studies suggest that dibrominated benzoic acids exhibit potent anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation through cell cycle arrest mechanisms .

Research Findings

Several studies have investigated the biological activity of benzoic acid derivatives, providing insights into their potential applications:

  • Cell Cycle Arrest and Antitumor Activity :
    • A study demonstrated that 3,5-dihalogenated benzoic acids significantly increased potency against human cancer cells, with some derivatives showing up to five-fold increased activity compared to non-halogenated versions. This was linked to enhanced binding interactions within cellular targets .
  • Proteasome and Autophagy Activation :
    • Research on benzoic acid derivatives isolated from Bjerkandera adusta indicated that these compounds promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in fibroblast cells. This suggests a potential role in modulating proteostasis and combating age-related cellular decline .
  • In Silico Studies :
    • Computational modeling has shown that certain benzoic acid derivatives can bind effectively to cathepsins B and L, which are crucial for protein degradation processes. The binding affinities were quantified using Glide Scores ranging from −7.6 to −9.18 kcal/mol, indicating strong interactions that could enhance therapeutic efficacy .

Case Studies

  • Case Study 1: Antitumor Efficacy :
    A compound derived from benzoic acid was tested against ovarian cancer cell lines (SK-OV-3). Results indicated significant reductions in cell viability at concentrations as low as 5 nM, leading to cell cycle arrest at the G2/M phase .
  • Case Study 2: Antimicrobial Action :
    A series of experiments evaluated the antimicrobial properties of various dibrominated benzoic acids against common pathogens. The results showed a marked increase in efficacy against both Gram-positive and Gram-negative bacteria compared to non-brominated analogs .

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